molecular formula C11H13N3O2S B13006413 4-(5-Mercapto-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)phenol

4-(5-Mercapto-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B13006413
M. Wt: 251.31 g/mol
InChI Key: LZKNJHMMLPRESZ-UHFFFAOYSA-N
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Description

4-(5-Mercapto-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)phenol is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound features a triazole ring substituted with a mercapto group and a phenol group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Mercapto-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent substitution reactions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Mercapto-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield thiol derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(5-Mercapto-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antiviral, antibacterial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(5-Mercapto-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The triazole ring can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Mercapto-4H-1,2,4-triazol-3-yl)phenol
  • 4-(5-Mercapto-4-(2-hydroxyethyl)-4H-1,2,4-triazol-3-yl)phenol
  • 4-(5-Mercapto-4-(2-ethoxyethyl)-4H-1,2,4-triazol-3-yl)phenol

Uniqueness

4-(5-Mercapto-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H13N3O2S/c1-16-7-6-14-10(12-13-11(14)17)8-2-4-9(15)5-3-8/h2-5,15H,6-7H2,1H3,(H,13,17)

InChI Key

LZKNJHMMLPRESZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=NNC1=S)C2=CC=C(C=C2)O

Origin of Product

United States

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